4-tert-butyl-2-chloro-6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-2-chloro-6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenol is a complex organic compound characterized by its unique structure, which includes tert-butyl, chloro, and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-chloro-6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-tert-butyl-2-chlorophenol with 3,5-dichloro-2-hydroxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-2-chloro-6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-tert-butyl-2-chloro-6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-chloro-6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-2-chlorophenol: A simpler compound with similar structural features but lacking the additional hydroxyphenyl and amino groups.
2-Amino-4-tert-butylphenol: Another related compound used in the synthesis of biologically important derivatives.
Uniqueness
4-tert-butyl-2-chloro-6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C17H16Cl3NO2 |
---|---|
Molecular Weight |
372.7 g/mol |
IUPAC Name |
4-tert-butyl-2-chloro-6-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C17H16Cl3NO2/c1-17(2,3)10-5-12(19)16(23)14(6-10)21-8-9-4-11(18)7-13(20)15(9)22/h4-8,22-23H,1-3H3 |
InChI Key |
NEYCKZDEDAFMTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.